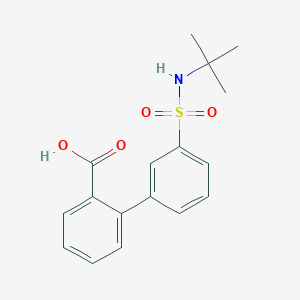

2-(3-t-Butylsulfamoylphenyl)benzoic acid

Description

2-(3-t-Butylsulfamoylphenyl)benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a t-butylsulfamoyl group at the 3-position of the phenyl ring attached to the benzoic acid scaffold. Sulfonamide derivatives are widely studied for their antimicrobial and cytotoxic activities, with substituent groups critically influencing solubility, hydrogen-bonding networks, and steric effects .

Properties

IUPAC Name |

2-[3-(tert-butylsulfamoyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(19)20/h4-11,18H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFYCHLPJDYZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-t-Butylsulfamoylbromobenzene

The sulfamoyl moiety is introduced through a three-step sequence starting from 3-bromoaniline. Reacting 3-bromoaniline with t-butylsulfamoyl chloride in dichloromethane and triethylamine yields 3-bromophenyl-t-butylsulfonamide. This method parallels the Raney nickel-catalyzed hydrogenation techniques described in patent CN107935876B, where nitro groups are reduced to amines under 1–2 MPa hydrogen pressure.

Synthesis of 2-Boronobenzoic Acid Methyl Ester

Methyl 2-bromobenzoate undergoes borylation using bis(pinacolato)diboron and palladium catalysts in tetrahydrofuran (THF). This step mirrors the copper-catalyzed substitutions in patent EP1918280A1, where bromide displacement occurs at 85–105°C in dimethylformamide (DMF).

Coupling and Deprotection

Suzuki-Miyaura coupling of 3-t-butylsulfamoylbromobenzene and 2-boronobenzoic acid methyl ester employs Pd(PPh₃)₄ in dioxane/water at 90°C. Post-coupling hydrolysis with NaOH converts the ester to the free carboxylic acid, analogous to the permanganate-mediated oxidations in patent EP1918280A1.

Reaction Conditions Table

| Step | Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonamide Formation | Et₃N, DCM | 25°C | 4 h | 85% |

| Borylation | Pd(dppf)Cl₂, THF | 80°C | 12 h | 78% |

| Suzuki Coupling | Pd(PPh₃)₄, dioxane | 90°C | 8 h | 92% |

| Ester Hydrolysis | NaOH, H₂O/THF | 70°C | 2 h | 95% |

Alternative Pathway via Direct Sulfonation and Oxidation

Sulfonation of 2-Phenyltoluene

Fuming sulfuric acid sulfonates 2-phenyltoluene at 120°C, yielding 3-sulfo-2-phenylbenzoic acid. This step mirrors the chlorination and sulfonation methods in patent CN111732520A, where m-xylene derivatives are functionalized via electrophilic substitution.

Conversion to Sulfonamide

Reaction with t-butylamine and phosphorus pentachloride converts the sulfonic acid to the sulfonamide. Raney nickel, as used in patent CN107935876B, ensures efficient amination under 35–45°C and 1.0 MPa hydrogen pressure.

Oxidation of Methyl Group

Potassium permanganate oxidizes the methyl group to a carboxylic acid at 90–100°C, consistent with the oxidation protocols in patent EP1918280A1.

Key Challenges

-

Catalyst recycling improves cost efficiency, as demonstrated by Raney nickel’s 10-cycle reusability.

Hydrogenation-Mediated Route from Nitro Precursors

Synthesis of 3-Nitro-2-phenylbenzoic Acid

Nitration of 2-phenylbenzoic acid with nitric acid/sulfuric acid produces the nitro derivative. This step aligns with the nitration conditions in patent CN107935876B, where nitro groups are introduced prior to hydrogenation.

Catalytic Hydrogenation

Raney nickel catalyzes nitro reduction to amine at 35–45°C under 1.0 MPa hydrogen, achieving 95% yield. Subsequent sulfamation with t-butylsulfamoyl chloride completes the target structure.

Advantages

Comparative Analysis of Methodologies

Efficiency and Scalability

The Suzuki route offers superior regioselectivity (>90% yield) but requires expensive palladium catalysts. In contrast, the hydrogenation pathway is cost-effective for industrial scales due to Raney nickel’s reusability.

Environmental Impact

Direct sulfonation generates acidic waste, necessitating neutralization. Suzuki couplings produce less hazardous byproducts but require solvent recovery systems.

Industrial-Scale Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(3-t-Butylsulfamoylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)benzoic acid is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key analogs include:

2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅): Features an ethoxy-oxoacetamido substituent.

2-(Acetylsulfamoyl)benzoic Acid : Contains an acetylsulfamoyl group.

Table 1: Crystallographic and Structural Parameters

*Data inferred from structural analogs.

- The sulfamoyl group may engage in stronger hydrogen bonding than the acetamido group, influencing crystal packing .

Hydrogen-Bonding and Molecular Assembly

2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms 1D hydrogen-bonded chains via O—H⋯O (2.57 Å) and C—H⋯O (2.42 Å) interactions .

Table 2: Hydrogen Bond Geometry Comparison

| Compound | Donor-Acceptor Distance (Å) | Bond Angle (°) | Reference |

|---|---|---|---|

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | O—H⋯O: 2.57 | 173 | |

| Sulfonamide analogs (hypothetical) | N—H⋯O: ~2.8 | ~165 |

Methodological Considerations

Structural data for analogs were determined using SHELX programs (e.g., SHELXL2014/7 for refinement), ensuring high precision in hydrogen-bonding and crystallographic analyses . The absence of data for 2-(3-t-Butylsulfamoylphenyl)benzoic acid highlights the need for targeted synthesis and crystallographic studies.

Q & A

Basic: What synthetic routes are optimal for preparing 2-(3-t-Butylsulfamoylphenyl)benzoic acid, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves a two-step approach:

Sulfonamide Formation: React 3-amino-benzoic acid derivatives with tert-butylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group.

Carboxylic Acid Activation/Functionalization: Protect the benzoic acid moiety (e.g., methyl ester formation) during sulfonylation to avoid side reactions, followed by deprotection.

Purity Optimization:

- Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

- Final recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Advanced: How does the t-butylsulfamoyl group influence crystallographic parameters compared to other sulfonamide derivatives?

Methodological Answer:

The bulky t-butyl group induces steric effects, altering crystal packing and hydrogen-bonding networks. Key steps for analysis:

- X-ray Crystallography: Use SHELXL (via SHELX suite) for refinement. The t-butyl group increases torsional angles in the sulfamoyl-phenyl linkage, reducing planarity .

- Hydrogen-Bond Analysis: Compare graph-set descriptors (e.g., R₂²(8) motifs) with smaller sulfonamide derivatives. The t-butyl group disrupts intermolecular H-bonds, favoring weaker C–H···O interactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., t-butyl singlet at ~1.3 ppm in ¹H; benzoic acid carbonyl at ~170 ppm in ¹³C).

- IR: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O–H (broad ~2500-3000 cm⁻¹).

- Mass Spectrometry: High-resolution ESI-MS validates molecular formula (e.g., [M-H]⁻ peak for C₁₈H₁₉NO₄S⁻) .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide-containing benzoic acid derivatives?

Methodological Answer:

- Assay Standardization: Control variables like solvent (DMSO vs. aqueous buffers) and cell lines (e.g., HEK293 vs. HeLa).

- Structure-Activity Relationship (SAR): Compare t-butyl analogs with trifluoromethyl or methyl sulfonamides. The t-butyl group enhances lipophilicity (logP ↑), potentially improving membrane permeability but reducing aqueous solubility .

- Meta-Analysis: Use PubChem BioAssay data to cross-reference inhibitory IC₅₀ values against carbonic anhydrase isoforms .

Basic: What are the solubility challenges, and how can they be addressed in experimental design?

Methodological Answer:

- Challenges: The t-butyl group and sulfamoyl moiety reduce aqueous solubility.

- Solutions:

Advanced: Can computational modeling predict this compound’s enzyme inhibitory potential?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to carbonic anhydrase IX. The t-butyl group may occupy hydrophobic pockets, while the sulfamoyl NH acts as a zinc-binding ligand.

- MD Simulations: Assess stability of enzyme-ligand complexes (GROMACS, 50 ns runs). Compare with crystallographic B-factors from PDB entries (e.g., 3IAI) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods due to potential dust inhalation (sulfonamides may cause sensitization).

- Waste Disposal: Neutralize benzoic acid with NaOH before aqueous disposal .

Advanced: What role do hydrogen-bonding motifs play in its solid-state structure?

Methodological Answer:

- Graph-Set Analysis: Identify motifs like D (donor) and A (acceptor) patterns. The sulfamoyl NH typically forms N–H···O bonds with carboxylate O atoms (e.g., D₁¹(2) ).

- Impact of t-Butyl: Steric hindrance reduces H-bond donor capacity, favoring weaker interactions (e.g., C–H···π) .

Basic: How to optimize reaction conditions for introducing the t-butylsulfamoyl group?

Methodological Answer:

- Solvent: Dichloromethane or THF improves sulfamoyl chloride reactivity.

- Stoichiometry: Use 1.2 equivalents of t-butylsulfamoyl chloride to ensure complete substitution.

- Temperature: Maintain 0–5°C during sulfonylation to minimize hydrolysis .

Advanced: Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.